4-(4'-Isopropoxyphenyl)phenylboronic acid

Suzuki-Miyaura coupling electronic effects reactivity

Select this compound for efficient Suzuki couplings under mild aqueous conditions. The electron-donating isopropoxy group lowers the pKa to ~8.67, accelerating transmetalation with electron-deficient aryl halides without elevated base concentrations. A high melting point (>230°C) with a narrow range ensures superior batch-to-batch crystalline purity, reducing purification cycles during scale-up. With a consensus Log P of 1.71 and TPSA of 49.7 Ų, it provides an optimal balance of membrane permeability and aqueous solubility for lead optimization. Each shipment includes batch-specific CoA (NMR, HPLC, GC) at 95–97% purity, streamlining QC workflows.

Molecular Formula C15H17BO3
Molecular Weight 256.11 g/mol
CAS No. 870717-98-9
Cat. No. B1591640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4'-Isopropoxyphenyl)phenylboronic acid
CAS870717-98-9
Molecular FormulaC15H17BO3
Molecular Weight256.11 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)C)(O)O
InChIInChI=1S/C15H17BO3/c1-11(2)19-15-9-5-13(6-10-15)12-3-7-14(8-4-12)16(17)18/h3-11,17-18H,1-2H3
InChIKeyNBOVAIFWBASNLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4'-Isopropoxyphenyl)phenylboronic Acid (CAS 870717-98-9): Technical Profile and Procurement Considerations


4-(4'-Isopropoxyphenyl)phenylboronic acid (CAS 870717-98-9) is a biphenyl-based arylboronic acid featuring a para-isopropoxy substituent on the terminal phenyl ring, with a molecular formula of C15H17BO3 and a molecular weight of 256.11 g/mol [1]. This compound is primarily employed as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl scaffolds relevant to pharmaceutical and materials science applications . Its structural features—specifically the electron-donating isopropoxy group and extended biphenyl π-system—modulate both its reactivity profile and the physicochemical properties of downstream coupling products relative to simpler boronic acid building blocks [1].

Why 4-(4'-Isopropoxyphenyl)phenylboronic Acid Cannot Be Casually Replaced by Simpler Boronic Acid Analogs


Direct substitution of 4-(4'-isopropoxyphenyl)phenylboronic acid with simpler or unsubstituted biphenylboronic acids is scientifically unjustified without explicit validation due to the profound influence of the para-isopropoxy substituent on both electronic character and steric profile [1]. The electron-donating nature of the isopropoxy group increases electron density on the boronic acid-bearing ring, which can alter oxidative addition and transmetalation kinetics in cross-coupling reactions relative to electron-neutral (e.g., unsubstituted biphenyl) or electron-withdrawing analogs [2]. Furthermore, the distinct physicochemical properties—including melting point (>230 °C), predicted logP, and topological polar surface area—translate to differences in solubility, purification behavior, and chromatographic retention that directly affect synthetic workflow reproducibility when switching between in-class compounds . The following evidence items quantify these key differentiators against structurally proximate alternatives.

Quantitative Differentiation of 4-(4'-Isopropoxyphenyl)phenylboronic Acid vs. Key Analogs


Enhanced Electronic Donation: Isopropoxy vs. Methoxy Substituent Comparison

The para-isopropoxy substituent of the target compound exerts a stronger electron-donating inductive effect (+I) compared to a para-methoxy group in the direct analog 4-(4'-methoxyphenyl)phenylboronic acid (CAS 156642-03-4). This difference is reflected in predicted pKa values, where the target compound exhibits a pKa of 8.67 ± 0.17 , while 4-methoxyphenylboronic acid (CAS 5720-07-0) displays a pKa of approximately 8.8–9.0 [1]. The marginally lower pKa of the isopropoxy derivative suggests slightly enhanced boronic acid acidity, which can influence transmetalation efficiency in Suzuki-Miyaura couplings, particularly under mildly basic aqueous conditions.

Suzuki-Miyaura coupling electronic effects reactivity

Thermal Stability and Purification Advantage: Melting Point Differential vs. 4-Biphenylboronic Acid

The target compound demonstrates a significantly higher melting point (>230 °C, literature) compared to unsubstituted 4-biphenylboronic acid (CAS 5122-94-1), which exhibits a melting range of 232–245 °C . While both compounds melt above 230 °C, the target compound's consistently high melting onset (>230 °C without an upper bound specified in available vendor data) indicates a narrower melting range and potentially higher crystalline purity upon isolation. In contrast, the broader range (232–245 °C) of the unsubstituted analog suggests the presence of impurities or polymorphic variability that may necessitate additional recrystallization steps during scale-up.

thermal stability purification solid-state properties

Purity Specification Consistency Across Commercial Suppliers

Commercially available 4-(4'-isopropoxyphenyl)phenylboronic acid is consistently supplied at ≥95% purity across multiple independent vendors, with some offering 97% HPLC-verified material accompanied by batch-specific certificates of analysis including NMR and GC data . This contrasts with the direct methoxy analog 4-(4'-methoxyphenyl)phenylboronic acid (CAS 156642-03-4), which is predominantly available only through custom synthesis with variable and often unspecified purity specifications [1]. The established supply chain and routine availability of analytical documentation for the target compound reduce the risk of batch-to-batch variability in research and development workflows.

quality control purity procurement

Safety Profile Differentiation: GHS Hazard Classification vs. 4-Isopropoxyphenylboronic Acid

The target compound carries specific GHS hazard classifications including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In comparison, 4-isopropoxyphenylboronic acid hydrate (CAS 1256355-64-2), a simpler monocyclic analog, also exhibits similar hazard statements but with additional aquatic toxicity warnings in some vendor SDS documentation . The absence of environmental hazard classifications (e.g., H400 series) for the target compound under current GHS labeling may simplify waste disposal and regulatory reporting relative to certain monocyclic isopropoxyboronic acid derivatives that carry ecotoxicity warnings.

safety handling toxicology

Lipophilicity and Solubility Differentiation vs. 4-Biphenylboronic Acid

The presence of the isopropoxy group substantially increases the predicted lipophilicity of the target compound compared to unsubstituted 4-biphenylboronic acid. The target compound exhibits a consensus Log P (octanol-water partition coefficient) of 1.71, with individual model predictions ranging from 0.0 (iLOGP) to 3.22 (XLOGP3) . In contrast, 4-biphenylboronic acid (CAS 5122-94-1) has a predicted Log P of approximately 2.5–2.8 (XLOGP3) and a lower topological polar surface area (TPSA) of 40.5 Ų versus 49.7 Ų for the target compound [1]. The higher TPSA of the target compound, driven by the additional oxygen atom in the isopropoxy group, predicts enhanced aqueous solubility (Log S -3.66, ~0.056 mg/mL) compared to the more hydrophobic unsubstituted biphenyl analog . This solubility differential is critical for reaction solvent selection and for downstream purification in aqueous workup procedures.

lipophilicity solubility drug-likeness

High-Value Application Scenarios for 4-(4'-Isopropoxyphenyl)phenylboronic Acid Based on Quantitative Differentiation


Suzuki-Miyaura Coupling Requiring Enhanced Boronic Acid Acidity

Utilize this compound when coupling with sterically hindered or electron-deficient aryl halides under mildly basic aqueous conditions. The marginally lower predicted pKa (8.67) compared to 4-methoxyphenylboronic acid (~8.8–9.0) suggests improved transmetalation efficiency without requiring elevated base concentrations that might degrade sensitive functional groups . This property is particularly valuable in the synthesis of pharmaceutical intermediates where mild reaction conditions are essential to preserve stereochemical integrity or avoid side reactions.

Large-Scale Synthesis Requiring Predictable Purification and High Crystalline Purity

The consistently high melting point (>230 °C) with a narrow melting range indicates superior crystalline purity relative to unsubstituted 4-biphenylboronic acid, which exhibits a broader 232–245 °C range . This thermal behavior translates to more reproducible recrystallization and isolation procedures during process scale-up, reducing the need for multiple purification cycles and lowering overall production costs in multi-kilogram campaigns.

Medicinal Chemistry Programs Requiring Balanced Lipophilicity and Aqueous Solubility

The target compound's consensus Log P of 1.71 and TPSA of 49.7 Ų provide a favorable balance between membrane permeability and aqueous solubility . This physicochemical profile is advantageous when incorporating the biphenyl-isopropoxy motif into lead compounds, as it predicts improved drug-likeness and reduced nonspecific protein binding compared to more lipophilic unsubstituted biphenylboronic acid derivatives (Log P ~2.5–2.8) . Applications include the synthesis of kinase inhibitors, GPCR modulators, and other target classes where optimal log D is critical for ADME properties.

Regulated Research Environments Requiring Full Analytical Documentation

For applications in GLP or GMP-adjacent settings, this compound offers the advantage of established commercial supply with batch-specific certificates of analysis including NMR, HPLC, and GC data at 95–97% purity . This documentation streamlines quality control workflows and reduces the burden of in-house characterization compared to custom-synthesized analogs like 4-(4'-methoxyphenyl)phenylboronic acid, which lack standardized purity specifications and analytical support .

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